molecular formula C13H9NO5 B3032922 (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid CAS No. 62806-39-7

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid

Cat. No.: B3032922
CAS No.: 62806-39-7
M. Wt: 259.21 g/mol
InChI Key: OGFLVOQOCHNPDE-UHFFFAOYSA-N
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Description

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is an organic compound that belongs to the class of furan derivatives. This compound features a furan ring substituted with a nitrophenyl group and an acrylic acid moiety. The presence of the nitro group and the conjugated double bond system makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the iron acquisition pathways in Mycobacterium tuberculosis, thereby exhibiting antitubercular activity . The nitro group plays a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other furan derivatives.

Properties

IUPAC Name

3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-13(16)8-6-11-5-7-12(19-11)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLVOQOCHNPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356916
Record name 2-Propenoic acid, 3-[5-(4-nitrophenyl)-2-furanyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62806-39-7
Record name 2-Propenoic acid, 3-[5-(4-nitrophenyl)-2-furanyl]-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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